Cas no 66009-35-6 (H-Tyr(Bzl)-Obzl p-Tosylate)

H-Tyr(Bzl)-Obzl p-Tosylate 化学的及び物理的性質
名前と識別子
-
- L-Tyrosine,O-(phenylmethyl)-, phenylmethyl ester, 4-methylbenzenesulfonate (salt) (9CI)
- benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate,4-methylbenzenesulfonic acid
- H-Tyr(Bzl)-OBzl · p-tosylate
- H-TYR(BZL)-OBZL P-TOSYLATE
- H-Tyr(Bzl)-OBzl.Tos
- H-Tyr(Bzl)-OBzl·Tos
- H-Tyr(Bzl)-ObzlTos
- O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt
- 4-Methylbenzene-1-sulfonic acid--benzyl O-benzyl-L-tyrosinate (1/1)
- H-Tyr(Bzl)-OBzl.TosOH
- benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;4-methylbenzenesulfonic acid
- SCHEMBL7302285
- AKOS015924210
- benzyl (s)-2-amino-3-(4-(benzyloxy)phenyl)propanoate 4-methylbenzenesulfonate
- (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)Propanoate 4-methylbenzenesulfonate
- MFCD00077105
- L-Tyrosine,o-(phenylmethyl)-,phenylmethyl ester,4-methylbenzenesulfonate(salt)(9ci)
- DTXSID40662686
- 66009-35-6
- G84324
- H-Tyr(Bzl)-Obzl p-Tosylate
-
- MDL: MFCD00077105
- インチ: InChI=1S/C23H23NO3.C7H8O3S/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;1-6-2-4-7(5-3-6)11(8,9)10/h1-14,22H,15-17,24H2;2-5H,1H3,(H,8,9,10)/t22-;/m0./s1
- InChIKey: CJHPRLKRQQBIRK-FTBISJDPSA-N
- ほほえんだ: C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N.CC1=CC=C(C=C1)S(=O)(=O)O
計算された属性
- せいみつぶんしりょう: 533.18700
- どういたいしつりょう: 533.187
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 38
- 回転可能化学結合数: 10
- 複雑さ: 628
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 124A^2
じっけんとくせい
- PSA: 124.30000
- LogP: 6.90160
H-Tyr(Bzl)-Obzl p-Tosylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H953928-250mg |
H-Tyr(Bzl)-Obzl p-Tosylate |
66009-35-6 | 250mg |
$ 50.00 | 2022-06-04 | ||
eNovation Chemicals LLC | K19376-1g |
H-TYR(BZL)-OBZL P-TOSYLATE |
66009-35-6 | 98% (TLC) | 1g |
$170 | 2024-06-06 | |
TRC | H953928-500mg |
H-Tyr(Bzl)-Obzl p-Tosylate |
66009-35-6 | 500mg |
$ 65.00 | 2022-06-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286605A-25 g |
O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt, |
66009-35-6 | 25g |
¥3,685.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286605-5 g |
O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt, |
66009-35-6 | 5g |
¥1,015.00 | 2023-07-11 | ||
abcr | AB313954-5g |
H-Tyr(Bzl)-OBzl p-tosylate, 95% (H-L-Tyr(Bzl)-OBzl.TsOH); . |
66009-35-6 | 95% | 5g |
€217.50 | 2025-02-21 | |
1PlusChem | 1P00FBFQ-5g |
H-Tyr(Bzl)-Obzl P-Tosylate |
66009-35-6 | ≥ 98% (TLC) | 5g |
$119.00 | 2025-02-27 | |
Ambeed | A924962-1g |
Benzyl (S)-2-amino-3-(4-(benzyloxy)phenyl)propanoate 4-methylbenzenesulfonate |
66009-35-6 | 97% | 1g |
$26.0 | 2024-08-02 | |
A2B Chem LLC | AH13862-1g |
H-Tyr(bzl)-obzl p-tosylate |
66009-35-6 | ≥ 98% (TLC) | 1g |
$56.00 | 2024-04-19 | |
A2B Chem LLC | AH13862-5g |
H-Tyr(bzl)-obzl p-tosylate |
66009-35-6 | ≥ 98% (TLC) | 5g |
$122.00 | 2024-04-19 |
H-Tyr(Bzl)-Obzl p-Tosylate 関連文献
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
H-Tyr(Bzl)-Obzl p-Tosylateに関する追加情報
Recent Advances in the Study of H-Tyr(Bzl)-Obzl p-Tosylate (CAS: 66009-35-6) in Chemical Biology and Pharmaceutical Research
H-Tyr(Bzl)-Obzl p-Tosylate (CAS: 66009-35-6) is a chemically modified tyrosine derivative that has garnered significant attention in recent years due to its potential applications in peptide synthesis and drug development. This compound, characterized by its benzyl (Bzl) and tosylate (p-Tosylate) protecting groups, serves as a crucial intermediate in the synthesis of complex peptides and peptidomimetics. Recent studies have explored its utility in enhancing the stability and bioavailability of therapeutic peptides, as well as its role in facilitating selective chemical modifications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of H-Tyr(Bzl)-Obzl p-Tosylate in the synthesis of opioid receptor ligands. The researchers demonstrated that the benzyl and tosylate groups provided steric protection during solid-phase peptide synthesis (SPPS), enabling the efficient production of high-purity peptides. The study highlighted the compound's compatibility with Fmoc/tBu SPPS strategies, which are widely used in pharmaceutical research. Furthermore, the tosylate group was found to enhance the solubility of intermediate products in organic solvents, streamlining purification processes.
Another notable advancement was reported in a 2024 ACS Chemical Biology article, which explored the application of H-Tyr(Bzl)-Obzl p-Tosylate in the development of peptide-based inhibitors for protein-protein interactions (PPIs). The study utilized the compound to introduce tyrosine modifications that improved binding affinity to target proteins. The researchers employed a combination of molecular docking and kinetic assays to validate the enhanced inhibitory effects of the modified peptides. These findings underscore the potential of H-Tyr(Bzl)-Obzl p-Tosylate as a versatile tool in the design of next-generation PPI inhibitors.
In addition to its synthetic utility, recent research has also focused on the pharmacokinetic properties of H-Tyr(Bzl)-Obzl p-Tosylate. A 2023 European Journal of Pharmaceutical Sciences study evaluated the compound's metabolic stability and tissue distribution in rodent models. The results indicated that the benzyl and tosylate groups conferred resistance to enzymatic degradation, leading to prolonged plasma half-life. However, the study also noted challenges related to hepatic clearance, suggesting the need for further structural optimization to improve bioavailability.
Looking ahead, the integration of H-Tyr(Bzl)-Obzl p-Tosylate into automated peptide synthesis platforms represents a promising direction for future research. Advances in continuous-flow chemistry and machine learning-assisted synthesis design could further enhance the efficiency and scalability of its applications. Additionally, ongoing studies are exploring its potential in targeted drug delivery systems, where its protective groups may be leveraged for site-specific release of therapeutic peptides.
In conclusion, H-Tyr(Bzl)-Obzl p-Tosylate (CAS: 66009-35-6) continues to be a valuable asset in chemical biology and pharmaceutical research. Its unique structural features enable diverse applications, from peptide synthesis to drug discovery. As research progresses, this compound is expected to play an increasingly important role in addressing challenges related to peptide stability, specificity, and therapeutic efficacy.
66009-35-6 (H-Tyr(Bzl)-Obzl p-Tosylate) 関連製品
- 97984-63-9((R)-Benzyl 2-Amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate)
- 53587-11-4(L-Tyrosine Benzyl Ester 4-Toluenesulfonate)
- 851973-19-8(8-Fluoro-6-methoxyquinolin-3-amine)
- 1805009-52-2(Ethyl 5-chloro-4-(difluoromethyl)pyridine-2-acetate)
- 6081-87-4(2-Chloro-n-4-(4-methylphenyl)-1,3-thiazol-2-ylacetamide)
- 123637-77-4(6-(bromomethyl)-2-chloroquinoline)
- 1806740-93-1(Methyl 3-(aminomethyl)-6-hydroxy-2-(trifluoromethoxy)pyridine-4-acetate)
- 2567496-17-5(9-Bromo-1-chlorononan-2-one)
- 1876786-44-5(benzyl N-(3-chloro-4-cyanophenyl)carbamate)
- 1805993-45-6(5-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-carboxaldehyde)




